molecular formula C12H12N2 B11771990 1-Methyl-3-phenyl-5-vinyl-1H-pyrazole CAS No. 1956328-44-1

1-Methyl-3-phenyl-5-vinyl-1H-pyrazole

Cat. No.: B11771990
CAS No.: 1956328-44-1
M. Wt: 184.24 g/mol
InChI Key: JKVRQMNWKPQWAA-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-5-vinyl-1H-pyrazole (CAS 1956328-44-1) is a nitrogen-containing heterocyclic compound of significant interest in modern organic and medicinal chemistry research. It belongs to the class of vinylpyrazoles, which are characterized as pyrazolyl olefins and serve as versatile building blocks for constructing more complex molecular architectures . The vinyl group attached to the pyrazole core provides a reactive handle for various chemical transformations, making this compound a valuable synthon. Researchers can utilize it in cycloaddition reactions, free-radical polymerizations, and transition-metal-catalyzed reactions, which are powerful tools for creating diverse chemical libraries and functional materials . Furthermore, certain 5-vinylpyrazole derivatives have been identified as potent DNA gyrase inhibitors, indicating the potential of this compound class in the development of new antibacterial agents, particularly against Gram-positive bacteria . The physicochemical properties of vinylpyrazoles, including tautomerism and isomerism, also make them subjects of spectroscopic and structural studies . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1956328-44-1

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

5-ethenyl-1-methyl-3-phenylpyrazole

InChI

InChI=1S/C12H12N2/c1-3-11-9-12(13-14(11)2)10-7-5-4-6-8-10/h3-9H,1H2,2H3

InChI Key

JKVRQMNWKPQWAA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C=C

Origin of Product

United States

Nomenclature, Isomerism, and Chemical Representation of 1 Methyl 3 Phenyl 5 Vinyl 1h Pyrazole

Systematic IUPAC Naming Convention for 1-Methyl-3-phenyl-5-vinyl-1H-pyrazole

The systematic name "this compound" is derived according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name can be deconstructed to understand the structure of the molecule.

Pyrazole (B372694) Core : The parent heterocycle is pyrazole, a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. wikipedia.org The designation "1H-pyrazole" specifies the tautomeric form where the saturated nitrogen atom (bearing a hydrogen or a substituent) is at position 1.

Numbering : In substituted pyrazoles, the ring numbering begins at the heteroatom bearing the substituent, in this case, the nitrogen atom. This nitrogen is assigned position 1. The numbering then proceeds around the ring to give the other substituents the lowest possible locants.

Substituents :

1-Methyl : A methyl group (-CH₃) is attached to the nitrogen atom at position 1.

3-Phenyl : A phenyl group (-C₆H₅) is attached to the carbon atom at position 3.

5-Vinyl : A vinyl group (-CH=CH₂) is attached to the carbon atom at position 5.

The name is assembled by listing the substituents in alphabetical order (methyl, phenyl, vinyl), preceded by their respective locants, followed by the name of the parent heterocycle.

ComponentDescriptionPosition
1-Methyl Methyl group (-CH₃)Nitrogen at position 1
3-Phenyl Phenyl group (-C₆H₅)Carbon at position 3
5-Vinyl Vinyl group (-CH=CH₂)Carbon at position 5
1H-pyrazole The parent heterocyclic ring-

Positional Isomerism in Pyrazole Scaffolds Relevant to this compound

Positional isomerism is a significant feature in substituted pyrazoles, as the arrangement of substituents on the ring scaffold gives rise to distinct chemical entities. For a pyrazole ring with methyl, phenyl, and vinyl substituents, numerous positional isomers exist beyond the 1,3,5-substitution pattern. The specific placement of these groups on the three carbon atoms (positions 3, 4, and 5) and the two nitrogen atoms (positions 1 and 2) dictates the isomer.

Given the subject compound, this compound, other isomers can be conceptualized by rearranging the phenyl and vinyl groups on the carbon atoms or by shifting the methyl group to the other nitrogen atom.

Table of Potential Positional Isomers: This table illustrates some of the possible positional isomers by maintaining the N-methyl pyrazole core and rearranging the phenyl and vinyl substituents.

Isomer NamePhenyl PositionVinyl PositionMethyl Position
1-Methyl-3-phenyl-4-vinyl-1H-pyrazole341
This compound351
1-Methyl-4-phenyl-3-vinyl-1H-pyrazole431
1-Methyl-4-phenyl-5-vinyl-1H-pyrazole451
1-Methyl-5-phenyl-3-vinyl-1H-pyrazole531
1-Methyl-5-phenyl-4-vinyl-1H-pyrazole541

Tautomeric Considerations in Substituted 1H-Pyrazoles and Their Irrelevance to N1-Methylated Derivatives

Tautomerism is a critical concept in the chemistry of pyrazoles, particularly for N-unsubstituted derivatives. encyclopedia.pubnih.gov These compounds can exist in an equilibrium between two or more isomeric forms that readily interconvert, a phenomenon known as prototropic annular tautomerism. encyclopedia.pubnih.gov For a generic 3(5)-substituted pyrazole, the proton on the nitrogen can reside on either N1 or N2, leading to two different tautomers (e.g., 3-substituted-1H-pyrazole and 5-substituted-1H-pyrazole). This equilibrium is influenced by factors such as the nature of the substituent and the solvent. fu-berlin.de

However, in the case of this compound, this annular tautomerism is not possible. The presence of a methyl group covalently bonded to the nitrogen at the N1 position "fixes" the structure and prevents the migration of a proton between the two ring nitrogen atoms. The substitution at N1 definitively quenches the prototropic tautomerism that characterizes N-unsubstituted pyrazoles. nih.gov Therefore, the compound exists as a single, stable tautomeric form.

Standard Chemical Representation and Stereochemical Aspects (if any) of this compound

The standard chemical representation of this compound is a two-dimensional structure that depicts the connectivity of atoms. It shows the five-membered pyrazole ring with alternating double bonds, the methyl group attached to N1, the phenyl group at C3, and the vinyl group at C5.

Stereochemical Aspects

Stereoisomerism relates to compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. For this compound, there are no stereocenters (chiral carbons) in the molecule. Furthermore, the vinyl group (-CH=CH₂) does not exhibit geometric (E/Z) isomerism. Geometric isomerism in alkenes requires that each carbon atom of the double bond be attached to two different groups. In a vinyl group, one of the double-bonded carbons is attached to two hydrogen atoms, precluding the possibility of E/Z isomers. Consequently, this compound does not have any stereoisomers.

An exploration of the synthetic methodologies for producing this compound reveals a strategic approach that combines classical heterocyclic chemistry with modern regioselective techniques. The synthesis is conceptually divided into two main phases: the initial construction of the fundamental 1H-pyrazole core and the subsequent, precise installation of the required methyl, phenyl, and vinyl substituents at specific positions on the ring. This article details the primary strategies employed in both stages, drawing from established and contemporary chemical literature.

Mechanistic Investigations into the Formation of 1 Methyl 3 Phenyl 5 Vinyl 1h Pyrazole

Elucidation of Reaction Pathways for Pyrazole (B372694) Ring Formation

The formation of the 1,3,5-substituted pyrazole ring of 1-methyl-3-phenyl-5-vinyl-1H-pyrazole can be envisioned through several plausible mechanistic routes. The most common and well-established methods for pyrazole synthesis involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. mdpi.comresearchgate.net

A primary pathway for the formation of this compound is the reaction between a suitable 1,3-dicarbonyl precursor and methylhydrazine. In this case, the requisite dicarbonyl compound would be 1-phenyl-5-hexen-1,3-dione. The reaction mechanism proceeds through a series of nucleophilic addition and dehydration steps.

The initial step involves the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl carbons of the diketone. Methylhydrazine is an unsymmetrical nucleophile, and the initial attack can occur via either the methylated nitrogen (N1) or the unsubstituted nitrogen (N2). The regioselectivity of the final pyrazole product is determined by which nitrogen atom initially attacks which carbonyl group and the subsequent cyclization and dehydration steps. researchgate.net

For the formation of this compound, the reaction would proceed as follows:

Initial Nucleophilic Attack: The more nucleophilic terminal nitrogen (NH2) of methylhydrazine attacks the more electrophilic carbonyl carbon of 1-phenyl-5-hexen-1,3-dione. Generally, the benzoyl carbonyl is more electrophilic than the vinyl ketone carbonyl. This forms a carbinolamine intermediate.

Dehydration and Imine Formation: The carbinolamine intermediate readily dehydrates to form a hydrazone.

Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine moiety then attacks the second carbonyl group in an intramolecular fashion. This cyclization step forms a five-membered heterocyclic intermediate, a pyrazoline derivative.

Aromatization: The final step is the elimination of a molecule of water from the pyrazoline intermediate to yield the stable aromatic pyrazole ring.

The regioselectivity of this reaction is a critical aspect. The reaction of an unsymmetrical diketone with an unsymmetrical hydrazine like methylhydrazine can potentially lead to two regioisomers. nih.gov The formation of the desired this compound over its isomer, 1-methyl-5-phenyl-3-vinyl-1H-pyrazole, is influenced by factors such as the electronic and steric properties of the substituents on the diketone and the reaction conditions (e.g., pH). researchgate.net

Table 1: Plausible Intermediates in Nucleophilic Addition-Elimination Pathway

StepIntermediate StructureDescription
1CarbinolamineProduct of the initial nucleophilic attack of methylhydrazine on the 1,3-dicarbonyl compound.
2HydrazoneFormed after the dehydration of the carbinolamine.
3PyrazolineResult of the intramolecular cyclization of the hydrazone.
4PyrazoleThe final aromatic product after the elimination of water.

An alternative and powerful strategy for pyrazole synthesis is through [3+2] cycloaddition reactions. organic-chemistry.org This approach involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of this compound, a potential cycloaddition pathway could involve the reaction of a nitrile imine with an appropriate alkene.

Specifically, a nitrile imine bearing a phenyl group could react with a vinyl-substituted dipolarophile. The regioselectivity of 1,3-dipolar cycloadditions is governed by the electronic properties of the dipole and the dipolarophile, as dictated by frontier molecular orbital (FMO) theory. rsc.org

Another cycloaddition approach could involve the reaction of a diazo compound with an alkyne, followed by subsequent modification of a substituent to a vinyl group. However, a more direct route would be the cycloaddition of a suitable diazo compound to a vinyl-substituted alkyne.

It is also conceivable to form the vinyl group in a subsequent step after the pyrazole ring has been formed. For instance, a pyrazole with a suitable precursor group at the 5-position, such as an acetyl or a hydroxyethyl group, could be converted to the vinyl group through reactions like Wittig olefination or dehydration, respectively. nih.gov

Role of Catalysts and Reagents in Reaction Mechanism

Catalysts and reagents play a pivotal role in directing the course of the reaction, influencing both the reaction rate and the regioselectivity.

In the context of the nucleophilic addition-elimination pathway, acid or base catalysis is commonly employed.

Acid Catalysis: An acidic medium can protonate the carbonyl oxygen of the diketone, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the weakly basic hydrazine. google.com However, excessive acidity can lead to the protonation of the hydrazine, reducing its nucleophilicity. Therefore, careful control of pH is essential.

Base Catalysis: A basic medium can deprotonate the hydrazine, increasing its nucleophilicity. Bases can also facilitate the dehydration steps.

In recent years, various other catalysts have been explored for pyrazole synthesis, including:

Metal Catalysts: Lewis acids such as zinc chloride or copper salts can coordinate to the carbonyl oxygen, activating the dicarbonyl compound towards nucleophilic attack. nih.gov Palladium catalysts have been used in carbonylation reactions to generate 1,3-dicarbonyl precursors in situ. nih.gov

Organocatalysts: Proline and its derivatives have been shown to be effective organocatalysts in related heterocyclic syntheses, proceeding through enamine or iminium ion intermediates.

Green Catalysts: The use of solid acid catalysts, ionic liquids, and nano-catalysts like nano-ZnO has been reported to promote pyrazole synthesis under environmentally benign conditions. nih.gov

For cycloaddition reactions, the choice of reagents is critical for the in situ generation of the 1,3-dipole. For instance, nitrile imines are often generated in situ from the dehydrohalogenation of hydrazonoyl halides in the presence of a base like triethylamine. researchgate.net

Kinetic Studies and Rate Determining Steps in the Synthesis of this compound

Kinetic studies are essential for understanding the reaction mechanism and identifying the rate-determining step (RDS). For the synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines, the reaction kinetics can be complex due to the multiple equilibria and consecutive steps involved.

Generally, the reaction is considered to be under either kinetic or thermodynamic control. nih.govwikipedia.org

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate. This is the product that is formed via the pathway with the lowest activation energy.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium, and the most stable product (the thermodynamic product) will be the major product.

In the synthesis of this compound from 1-phenyl-5-hexen-1,3-dione and methylhydrazine, the initial nucleophilic attack and the subsequent cyclization are often reversible. The dehydration of the pyrazoline intermediate to form the aromatic pyrazole is typically irreversible and is often the rate-determining step. researchgate.net The relative rates of formation of the two possible regioisomeric pyrazoline intermediates and their subsequent rates of dehydration will determine the final product ratio.

Kinetic studies would involve monitoring the concentration of reactants, intermediates, and products over time using techniques such as spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC). The data obtained can be used to derive a rate law and propose a detailed mechanism.

Table 2: Factors Influencing Reaction Kinetics

FactorEffect on Reaction Rate and Selectivity
TemperatureHigher temperatures generally increase the reaction rate but can affect selectivity by favoring the thermodynamic product. wikipedia.org
pHThe rate is often pH-dependent, with an optimal pH range for the nucleophilic attack and dehydration steps.
SolventThe polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate.
Catalyst ConcentrationThe reaction rate is typically dependent on the concentration of the catalyst.

Computational Chemistry for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms in organic chemistry. researchgate.net It allows for the detailed study of reaction pathways, the characterization of intermediates and transition states, and the calculation of activation energies.

For the formation of this compound, computational studies could provide valuable insights into:

Regioselectivity: By calculating the activation energies for the formation of the two possible regioisomers, the preferred reaction pathway can be predicted. This would involve modeling the initial nucleophilic attack of both nitrogen atoms of methylhydrazine on both carbonyl carbons of the diketone.

Reaction Mechanism: The entire reaction coordinate can be mapped out, identifying all intermediates and transition states. This would provide a detailed, step-by-step picture of the reaction mechanism.

Role of Catalysts: The interaction of catalysts with the reactants and intermediates can be modeled to understand how they lower the activation energy and influence the reaction pathway.

A key aspect of computational mechanistic studies is the analysis of transition states. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism.

For the cyclization and dehydration steps in the formation of this compound, transition state calculations can help to:

Identify the Rate-Determining Step: The step with the highest activation energy (corresponding to the highest energy transition state) is the rate-determining step.

Understand Bond Formation and Cleavage: The geometry of the transition state shows which bonds are being formed and which are being broken during that particular step. For example, in the dehydration step, the transition state would show the elongation of the C-O and O-H bonds of the leaving water molecule.

Potential Energy Surface Mapping

Mechanistic investigations into the formation of this compound rely heavily on computational quantum chemistry to map the potential energy surface (PES) of the reaction. A PES is a multidimensional landscape that represents the potential energy of a collection of atoms as a function of their geometric positions. By mapping this surface, chemists can identify the most energetically favorable pathway for a reaction, known as the reaction coordinate, which connects reactants to products through the lowest possible energy barriers.

The process begins with the identification of a plausible synthetic route. A common method for pyrazole synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. For the formation of the this compound core, a hypothetical reaction could involve the condensation of methylhydrazine with a suitably substituted diketone, such as 1-phenylpent-4-en-1,3-dione.

Using quantum mechanical methods like Density Functional Theory (DFT), the geometries of the reactants, products, and any potential intermediates and transition states are optimized to find their lowest energy structures. The absence of imaginary frequencies in vibrational analysis confirms that these structures are true minima on the PES, while a single imaginary frequency indicates a transition state.

The PES for the pyrazole formation typically involves several key steps:

Initial Adduct Formation: The nucleophilic attack of the hydrazine onto one of the carbonyl carbons of the diketone.

Cyclization: An intramolecular reaction to form the five-membered ring.

Dehydration: The elimination of water molecules to yield the aromatic pyrazole ring.

Below is an illustrative table of calculated energies for a hypothetical reaction pathway leading to the pyrazole ring, demonstrating the type of data generated from PES mapping.

SpeciesDescriptionRelative Energy (kcal/mol)
RReactants (1-phenylpent-4-en-1,3-dione + Methylhydrazine)0.00
TS1Transition State for initial adduct formation+15.2
INT1Hemiaminal Intermediate-5.8
TS2Transition State for cyclization+12.5
INT2Cyclized Intermediate (non-aromatic)-20.1
TS3Transition State for dehydration+25.7
PProducts (this compound + 2 H₂O)-45.3

This table is for illustrative purposes and represents hypothetical data from a typical potential energy surface calculation.

Molecular Dynamics Simulations of Reaction Processes

While potential energy surface mapping provides a static, time-independent picture of a reaction pathway, molecular dynamics (MD) simulations offer a dynamic view, simulating the actual movement of atoms over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the system evolves.

For the formation of this compound, MD simulations, particularly ab initio molecular dynamics (AIMD) where forces are calculated on-the-fly from quantum mechanical principles, can be employed to study the reaction process in detail. These simulations can validate the reaction mechanism proposed by static PES calculations and provide further insights.

An MD simulation would typically be set up by placing the reactant molecules (e.g., methylhydrazine and 1-phenylpent-4-en-1,3-dione) in a simulation box, often including explicit solvent molecules to mimic realistic reaction conditions. The system is then heated to a target temperature, and the simulation is run for a period of time, tracking the positions and velocities of all atoms.

Key insights from MD simulations include:

Reaction Trajectories: Observing the actual path taken by the molecules as they approach each other, react, and form products. This can reveal short-lived intermediates not easily identified by static calculations.

Solvent Effects: Understanding the role of the solvent in stabilizing intermediates or transition states through hydrogen bonding or other non-covalent interactions.

Conformational Dynamics: Analyzing how the flexibility of the reactants and intermediates influences their reactivity and the progression of the cyclization and dehydration steps.

Energy Transfer: Monitoring how the energy released during bond formation is dissipated throughout the system, affecting the stability of the newly formed molecules.

The data generated from MD simulations can be extensive. The table below summarizes the types of parameters and outputs that would be characteristic of such a study.

Parameter/OutputDescriptionTypical Value/Result
Simulation TypeMethod used for the simulationAb Initio Molecular Dynamics (AIMD)
System SizeNumber of atoms in the simulation box~1500 atoms (Reactants + Solvent)
SolventMedium for the reactionExplicit Water or Ethanol
TemperatureSimulated reaction temperature353 K (80 °C)
Simulation TimeTotal duration of the simulation100-500 picoseconds (ps)
Key FindingExample of an insight gained from the simulationObservation of solvent-mediated proton transfer during dehydration step
Intermediate LifetimeTime a specific intermediate exists before reacting further~5-10 ps

This table is for illustrative purposes and represents hypothetical parameters and findings from a molecular dynamics simulation study.

By combining static PES mapping with dynamic MD simulations, researchers can build a comprehensive and detailed model of the reaction mechanism for the formation of this compound, from the initial encounter of reactants to the final stable product.

Reactivity and Derivatization Chemistry of 1 Methyl 3 Phenyl 5 Vinyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring and Pyrazole (B372694) Nucleus

The pyrazole ring is an electron-rich heteroaromatic system, which generally favors electrophilic substitution. The presence of two nitrogen atoms within the ring, however, influences the electron density distribution. Computational and experimental studies on pyrazole and its derivatives have shown that the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. chemicalbook.comquora.comnih.govrrbdavc.org The phenyl group, being a robust aromatic system, also readily undergoes electrophilic substitution, with the directing effects of the pyrazole substituent influencing the position of attack.

Halogenation, Nitration, and Sulfonation

Halogenation: The halogenation of phenylpyrazole derivatives typically occurs with high regioselectivity. In electrophilic halogenation reactions, the C4 position of the pyrazole ring is the primary site of attack due to its higher electron density. researchgate.net Should the C4 position be blocked, or under more forcing conditions, halogenation can occur on the phenyl rings. For instance, the reaction of 1-phenyl-3,5-dimethyl-1H-pyrazole with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) results in exclusive halogenation at the C4 position. nih.gov

While specific studies on the halogenation of 1-methyl-3-phenyl-5-vinyl-1H-pyrazole are not extensively documented, it is anticipated that the reaction would proceed similarly, with initial halogenation at the C4 position of the pyrazole ring. Subsequent halogenation would likely occur on the phenyl ring, directed to the para and ortho positions by the pyrazole substituent.

Nitration: The nitration of phenyl-substituted pyrazoles is highly dependent on the reaction conditions. The nitration of 3-methyl-1,5-diphenylpyrazole with a mixture of nitric acid and sulfuric acid leads to substitution on the phenyl rings, primarily at the para position. rsc.org However, when acetyl nitrate (B79036) is used as the nitrating agent, substitution occurs at the C4 position of the pyrazole ring. rsc.org This suggests that under strongly acidic conditions, the pyrazole ring is protonated, deactivating it towards electrophilic attack and favoring nitration on the less deactivated phenyl ring. In contrast, under less acidic conditions, the C4 position of the pyrazole nucleus is more reactive. Studies on the nitration of 1,3- and 1,5-diphenylpyrazoles further support that the orientation of nitration is dependent on the nitrating agent used. cdnsciencepub.com For this compound, it is expected that nitration with mixed acid would favor substitution on the 3-phenyl group, while nitration with milder reagents like acetyl nitrate would likely target the C4 position of the pyrazole ring.

Sulfonation: The sulfonation of arylpyrazoles has been investigated, with studies on 3-methyl-1,5-diphenylpyrazole showing that sulfonation with fuming sulfuric acid leads to the substitution of a sulfonic acid group onto the phenyl rings. rsc.orgnih.gov Similar to nitration, the pyrazole ring's basicity likely leads to its protonation under the strongly acidic conditions of sulfonation, directing the electrophilic attack to the aromatic substituents. Therefore, the sulfonation of this compound is predicted to occur on the 3-phenyl group.

ReactionReagents and ConditionsPrimary Site of SubstitutionExpected Product(s)
HalogenationNBS or NCS in an inert solventC4 of pyrazole ring4-Halo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole
NitrationHNO₃/H₂SO₄para-position of the phenyl ring1-Methyl-3-(4-nitrophenyl)-5-vinyl-1H-pyrazole
NitrationAcetyl nitrateC4 of pyrazole ring4-Nitro-1-methyl-3-phenyl-5-vinyl-1H-pyrazole
SulfonationFuming H₂SO₄para-position of the phenyl ring4-(1-Methyl-5-vinyl-1H-pyrazol-3-yl)benzenesulfonic acid

Friedel-Crafts Acylation/Alkylation

Friedel-Crafts reactions are fundamental for forming carbon-carbon bonds on aromatic rings. wikipedia.org The acylation of N-methyl and N-phenylpyrazoles has been shown to occur at the C4 position of the pyrazole nucleus. rsc.org For example, the reaction of 1,3,5-substituted pyrazoles with acylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can lead to C4-acylated products. researchgate.net The direct acylation of 1-phenyl-3-methyl-pyrazolone-5 with various acid chlorides in the presence of calcium hydroxide (B78521) also yields the 4-acylated derivatives. scispace.comrsc.org

Based on these findings, the Friedel-Crafts acylation of this compound is expected to proceed at the C4 position of the pyrazole ring, yielding 4-acyl-1-methyl-3-phenyl-5-vinyl-1H-pyrazoles. Friedel-Crafts alkylation, while generally more prone to side reactions like polyalkylation and rearrangements, would also be anticipated to favor substitution at the C4 position of the pyrazole ring. wikipedia.org

Reactions Involving the Vinyl Group at Position 5

The vinyl group at the C5 position of the pyrazole ring is a versatile functional handle that can undergo a variety of chemical transformations, including addition reactions, cycloadditions, and polymerization.

Addition Reactions (Hydrogenation, Halogenation, Hydrohalogenation)

Hydrogenation: The vinyl group can be readily reduced to an ethyl group through catalytic hydrogenation. For instance, the hydrogenation of the Diels-Alder adducts of 3- and 5-methyl-1-vinylpyrazoles with cyclohexa-1,3-diene has been reported. pleiades.online It is expected that the vinyl group of this compound can be selectively hydrogenated to yield 1-methyl-3-phenyl-5-ethyl-1H-pyrazole using standard hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond of the vinyl group is a characteristic reaction of alkenes. For 1-vinylpyrazoles, bromination in carbon tetrachloride can lead to a complex mixture of products. nih.gov However, under controlled conditions, the addition to the vinyl double bond to form a dihaloethyl substituent is the expected outcome.

Hydrohalogenation: The addition of hydrogen halides (HX) to the vinyl group of 1-vinylpyrazoles has been studied and generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen atoms. nih.gov This results in the formation of a 1'-haloethylpyrazole. The reaction of 1-vinylpyrazoles with hydrogen halides at room temperature predominantly yields the corresponding 1-(1'-haloethyl)pyrazoles. nih.gov

ReactionReagentsExpected Product
HydrogenationH₂, Pd/C1-Methyl-3-phenyl-5-ethyl-1H-pyrazole
HalogenationBr₂ in CCl₄5-(1,2-Dibromoethyl)-1-methyl-3-phenyl-1H-pyrazole
HydrohalogenationHBr5-(1-Bromoethyl)-1-methyl-3-phenyl-1H-pyrazole

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Diels-Alder Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions. More interestingly, in vinylpyrazoles, the pyrazole ring can participate as part of the diene system. The reactivity of 1-phenyl-5-vinylpyrazole in Diels-Alder reactions with various dienophiles such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and N-phenylmaleimide (NPMI) has been demonstrated to yield cycloadducts. nih.gov The reaction of 3- and 5-methyl-1-vinylpyrazoles with cyclohexa-1,3-diene also proceeds via a Diels-Alder pathway. pleiades.onlineresearchgate.net These reactions highlight the potential of the vinylpyrazole system to participate in [4+2] cycloadditions to form complex heterocyclic structures.

1,3-Dipolar Cycloadditions: 1,3-dipolar cycloaddition reactions are powerful methods for the synthesis of five-membered heterocyclic rings. researchgate.netnih.gov In these reactions, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne). The vinyl group of this compound can serve as a dipolarophile. For example, it is expected to react with nitrile imines to form pyrazoline rings. While the synthesis of pyrazoles often involves a 1,3-dipolar cycloaddition, the use of a vinylpyrazole as the dipolarophile component is also a feasible transformation for constructing more complex, fused heterocyclic systems. researchgate.net

Polymerization of the Vinyl Moieties

Vinylpyrazoles can undergo polymerization to form poly(vinylpyrazole)s. The polymerization can be initiated by free-radical initiators such as azobisisobutyronitrile (AIBN). nih.gov The rate and extent of polymerization are influenced by the substituents on the pyrazole ring and the vinyl group. For example, neat 1-vinylpyrazole can polymerize quite vigorously, and the extent of polymerization tends to decrease with increased substitution on the vinyl group. nih.gov The free-radical polymerization of 3-methyl-1-vinylpyrazole and 5-methyl-1-vinylpyrazole has been studied, indicating that these monomers readily form polymers. nih.gov It is therefore highly probable that this compound can also be polymerized under similar free-radical conditions to produce a polymer with a polystyrene-like backbone and pendant methyl-phenyl-pyrazole units.

Cross-Coupling Reactions at the Vinyl Group (e.g., Heck, Suzuki-Miyaura)

The vinyl group at the C5 position of this compound serves as a key handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These transformations are instrumental in extending the molecular framework and introducing diverse substituents.

The Heck reaction , a cornerstone of C-C bond formation, facilitates the coupling of the vinylpyrazole with aryl or vinyl halides. organic-chemistry.orgnih.gov While specific studies on this compound are not extensively documented, the reactivity of analogous vinyl-substituted heterocycles suggests a high potential for successful coupling. researchgate.net The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base to yield substituted styrylpyrazoles. The stereochemical outcome of the reaction, particularly the formation of the E-isomer, is a significant aspect of this transformation. organic-chemistry.org

Similarly, the Suzuki-Miyaura coupling offers a powerful method for the arylation or vinylation of the vinyl group, utilizing organoboron reagents such as boronic acids or esters. nih.govnih.gov This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. researchgate.net The coupling of this compound with an arylboronic acid would be expected to proceed efficiently in the presence of a palladium catalyst and a base, yielding a 1-methyl-3-phenyl-5-(substituted-styryl)-1H-pyrazole derivative. The choice of ligand can be crucial in influencing the stereoselectivity of the product. beilstein-journals.org

Below is an interactive data table summarizing typical conditions for Heck and Suzuki-Miyaura reactions based on related vinyl-heterocycle systems.

ReactionCatalystLigandBaseSolventTypical Substrates
Heck Reaction Pd(OAc)₂, PdCl₂PPh₃, PCy₃Et₃N, K₂CO₃DMF, MeCNAryl bromides, Aryl iodides
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂SPhos, XPhosK₂CO₃, Cs₂CO₃Toluene, DioxaneArylboronic acids, Vinylboronic esters

Functionalization and Modification of the Pyrazole Ring System

The pyrazole ring of this compound, while aromatic and relatively stable, can undergo specific functionalization reactions, primarily through metalation strategies.

Lithiation and Metalation Strategies

Lithiation is a prominent strategy for the functionalization of the pyrazole core. acs.org For 1-substituted pyrazoles, deprotonation typically occurs at the C5 position if it is unsubstituted. clockss.org In the case of this compound, the C5 position is already substituted. Therefore, lithiation is anticipated to occur at the C4 position, which is the most acidic remaining proton on the pyrazole ring. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures would generate the 4-lithiated intermediate. This reactive species can then be quenched with a variety of electrophiles to introduce substituents at the C4 position. enamine.netnih.gov

Alternatively, directed ortho-metalation could potentially occur on the phenyl ring at the C3 position, guided by the pyrazole nitrogen atoms, although direct lithiation of the pyrazole ring is generally favored. rsc.org

Oxidation and Reduction Chemistry of the Pyrazole Ring

The pyrazole ring is known for its high resistance to both oxidation and reduction under typical laboratory conditions due to its aromatic character. globalresearchonline.net Attempts to oxidize the pyrazole ring of this compound would likely lead to reactions at the more susceptible vinyl or phenyl groups unless harsh conditions are employed, which could lead to ring degradation.

Similarly, the reduction of the pyrazole ring requires forcing conditions, such as catalytic hydrogenation at high pressure and temperature. globalresearchonline.net Under such conditions, the vinyl group and the phenyl ring would also be susceptible to reduction. Selective reduction of the pyrazole ring in the presence of these other unsaturated functionalities is synthetically challenging.

Reactions Involving the N-Methyl Group

The N-methyl group of this compound can also be a site for chemical modification, although such reactions are less common than those involving the vinyl group or the pyrazole ring.

Dealkylation Methodologies (if applicable)

N-demethylation of N-methylated heterocycles is a feasible transformation, although it often requires specific and sometimes harsh reagents. wikipedia.orgresearchgate.net One common method is the von Braun reaction , which utilizes cyanogen (B1215507) bromide (BrCN) followed by hydrolysis to remove the methyl group. wikipedia.org Another approach involves the use of chloroformates, such as ethyl chloroformate. wikipedia.org

Oxidative N-demethylation is another potential route. This involves the oxidation of the tertiary amine to an N-oxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA), followed by rearrangement and hydrolysis or reduction to yield the N-demethylated pyrazole. google.comresearchgate.net

Selective Functionalization of the Methyl Group (e.g., radical reactions)

Selective functionalization of the N-methyl group can be achieved through metallation. Treatment of 1-methylpyrazole (B151067) with a strong base can lead to lithiation at the α-position of the N-alkyl group, forming a lithiated intermediate that can react with electrophiles. researchgate.net This suggests that under carefully controlled conditions, the N-methyl group of this compound could be deprotonated to allow for the introduction of various functional groups.

Radical reactions offer another avenue for the functionalization of the N-methyl group. While specific studies on this compound are lacking, nitrogen-centered radical reactions are known for pyrazole-based compounds. rsc.orgacs.org It is conceivable that under radical-generating conditions, hydrogen abstraction from the N-methyl group could occur, leading to a radical intermediate that could then be trapped or undergo further reactions.

Synthesis of Advanced Pyrazole Architectures from this compound Scaffold

The strategic functionalization of this compound opens avenues for creating novel and intricate molecular frameworks. The reactivity of the vinyl moiety is central to these transformations, allowing for the extension of the pyrazole core into larger, polycyclic systems and for the formation of dimers and oligomers with unique properties.

Formation of Polycyclic Systems

The construction of polycyclic systems from this compound can be achieved through various cycloaddition strategies. While vinylpyrazoles are generally reported to be reluctant participants in [4+2] Diels-Alder reactions due to the energetic cost of disrupting the aromaticity of the pyrazole ring, these reactions can proceed under specific conditions. mdpi.comnih.gov Harsh reaction conditions, such as high temperatures and pressures, are often necessary to drive the reaction forward. nih.gov

For instance, the reaction of 1-phenyl-5-vinylpyrazole, a close analog of the title compound, with potent dienophiles such as dimethyl acetylenedicarboxylate (DMAD), N-phenylmaleimide (NPMI), and tetracyanoethylene (B109619) (TCNE) has been shown to yield the corresponding Diels-Alder adducts. These reactions lead to the formation of fused dihydroindazole derivatives, which can be subsequently aromatized to the corresponding indazoles. nih.gov

In addition to [4+2] cycloadditions, vinylpyrazoles can also participate in [2+2] cycloaddition reactions. The reaction of 1-vinylpyrazoles with tetracyanoethylene, for example, has been reported to yield cyclobutane-fused pyrazole derivatives. nih.gov This transformation typically proceeds in aprotic solvents and can be influenced by the polarity of the medium. nih.gov

The following table summarizes representative cycloaddition reactions of vinylpyrazoles that lead to the formation of polycyclic systems. While specific data for this compound is limited in the literature, the reactions of analogous compounds provide insight into its expected reactivity.

Dienophile/ReactantReaction TypeProduct TypeGeneral ConditionsReference
Tetracyanoethylene[2+2] CycloadditionCyclobutane-fused pyrazoleBenzene (B151609), room temperature to 80 °C nih.gov
Dimethyl acetylenedicarboxylate[4+2] Diels-AlderDihydroindazole derivativeHigh temperature and pressure nih.gov
N-Phenylmaleimide[4+2] Diels-AlderDihydroindazole derivativeHigh temperature and pressure nih.gov

Dimerization and Oligomerization Studies

The vinyl group of this compound also allows for dimerization and oligomerization reactions, leading to larger molecular assemblies. Research in the broader field of vinylpyrazoles indicates that these compounds can undergo dimerization, particularly under thermal conditions. nih.govnih.gov However, detailed studies focusing specifically on this compound are not extensively documented in the current literature.

In the context of polymerization, vinylpyrazoles have been shown to polymerize under the influence of azo initiators. mdpi.com The rate and degree of polymerization are dependent on the substitution pattern of the vinyl group. mdpi.com While the focus of these studies has primarily been on the formation of high molecular weight polymers, the underlying reactivity suggests that controlled oligomerization could be achievable under specific experimental conditions. For instance, cationic polymerization of vinyl monomers has been explored as a method for producing oligomers, and similar strategies could potentially be applied to vinylpyrazoles.

The shelf life of vinylpyrazoles is generally good, with no spontaneous polymerization observed in the neat liquid even after extended periods. mdpi.com This stability suggests that the initiation of dimerization or oligomerization requires specific energetic input, such as heat or a chemical initiator.

Further research is needed to fully elucidate the specific conditions and mechanisms governing the dimerization and controlled oligomerization of this compound and to characterize the resulting dimeric and oligomeric structures. Such studies would provide valuable insights into the potential applications of these novel pyrazole architectures in materials science and medicinal chemistry.

Advanced Structural and Conformational Analysis of 1 Methyl 3 Phenyl 5 Vinyl 1h Pyrazole

Solid-State Structural Determination via Single Crystal X-ray Diffraction

Crystal Packing and Intermolecular Interactions

In the solid state, pyrazole (B372694) derivatives self-assemble through a variety of intermolecular interactions. nih.gov For 1-Methyl-3-phenyl-5-vinyl-1H-pyrazole, the absence of strong hydrogen bond donors (like N-H) or acceptors (like C=O) suggests that crystal packing will be primarily directed by weaker interactions.

Expected interactions include:

C-H···π Interactions: The hydrogen atoms of the methyl and vinyl groups, as well as those on the pyrazole ring, can act as weak donors to the π-systems of adjacent phenyl rings.

π–π Stacking: The phenyl rings may engage in offset π–π stacking interactions, a common feature in the crystal packing of phenyl-substituted heterocycles. In some structures, these interactions link molecules into dimers or more extended arrays. cardiff.ac.uk

In analogous structures, such as 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the crystal packing is stabilized by weak C-H···N and C-H···O interactions, forming dimers and corrugated sheets. nih.gov It is plausible that this compound would adopt a similarly complex three-dimensional architecture driven by an array of weak, directional contacts.

Bond Lengths, Bond Angles, and Torsional Angles

The precise geometric parameters of this compound can be inferred from published data of structurally similar compounds. The pyrazole ring is expected to be nearly planar. A key structural feature is the relative orientation of the substituent groups with respect to the central heterocyclic ring, defined by torsional (dihedral) angles.

For the analogous compound 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde , the phenyl ring is twisted out of the plane of the pyrazole ring with a dihedral angle of 34.95 (5)°. nih.gov A similar non-planar orientation is observed in other 1-phenyl-pyrazoles, such as Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate , where the dihedral angle is 60.83(5)°. mdpi.com This rotation is a common strategy to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents or atoms of the pyrazole ring. The vinyl group at the C5 position is also expected to have a specific orientation relative to the pyrazole ring to optimize electronic conjugation while minimizing steric clash.

Below are representative geometric parameters derived from the closely related 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde , which serve as a reasonable model for the subject compound. nih.gov

BondLength (Å)
N1-N21.375
N1-C51.371
N2-C31.339
C3-C41.428
C4-C51.378
N1-C(Phenyl)1.431
C3-C(Methyl)1.488
AngleDegree (°)
C5-N1-N2112.0
C3-N2-N1105.1
N2-C3-C4112.5
C5-C4-C3105.1
N1-C5-C4105.3
C(Phenyl)-N1-N2119.2
C(Methyl)-C3-N2121.2

Investigation of Solution-Phase Dynamics via Advanced Spectroscopic Techniques

The behavior of this compound in solution is characterized by the dynamic motion of its substituent groups, which can be probed using advanced NMR spectroscopy.

Conformational Analysis and Rotational Barriers of Substituents

In solution, the phenyl and vinyl groups are not static but rotate around the single bonds connecting them to the pyrazole ring. The preferred conformation represents a balance between steric repulsion and electronic effects, such as conjugation.

Phenyl Group Rotation: The rotation of the C3-phenyl group is expected to have a measurable energy barrier. The most stable conformation is likely one where the phenyl ring is significantly twisted relative to the pyrazole ring, similar to the solid-state structure, to avoid steric clashes.

Vinyl Group Conformation: The conformation of the C5-vinyl group is of particular interest. Studies on related 1-vinylpyrazoles have shown that substituents on the pyrazole ring influence the preferred orientation of the vinyl group. nih.govmdpi.com For instance, 5-methyl-1-vinylpyrazoles predominantly adopt an S-cis-N² orientation. nih.gov For the title compound, a 1-methyl-5-vinyl pyrazole, steric interactions between the vinyl group and the N1-methyl group likely dictate a preferred, non-planar conformation. The rotational barrier can be influenced by the extent of π-conjugation between the vinyl double bond and the pyrazole ring system.

Dynamic Nuclear Magnetic Resonance (DNMR) Studies

While specific Dynamic NMR (DNMR) studies for this compound have not been reported in the literature, this technique is the primary method for quantifying the kinetics of conformational exchange processes. A variable-temperature NMR experiment could potentially be used to determine the rotational energy barriers of the phenyl and vinyl groups. If the rotation is slow enough at low temperatures, separate signals for atoms in different conformational environments might be observed (the slow-exchange regime). As the temperature is raised, these signals would broaden and coalesce, allowing for the calculation of the free energy of activation (ΔG‡) for the rotational process.

Vibrational Spectroscopy for Analysis of Functional Group Modes (e.g., Raman, FTIR)

Vibrational spectroscopy provides a fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its functional groups. The FTIR and Raman spectra of this compound are expected to show characteristic peaks for the methyl, phenyl, vinyl, and pyrazole moieties. Based on data from related compounds and general spectroscopic principles, the following assignments can be predicted. mdpi.comresearchgate.net

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)
C-H StretchPhenyl & Vinyl (sp²)3100 - 3000
C-H StretchMethyl (sp³)3000 - 2850
C=C StretchVinyl~1640
C=C StretchPhenyl Ring1600 - 1450
C=N StretchPyrazole Ring~1550 - 1480
C-H BendMethyl~1460, ~1375
C-H Out-of-Plane BendPhenyl & Vinyl990 - 675

The precise positions of these bands provide structural information. For example, the out-of-plane C-H bending bands for the phenyl ring can indicate the substitution pattern, while the vinyl group vibrations confirm its presence and can be sensitive to its conformational environment.

Chiroptical Properties of Enantiomerically Pure Derivatives (if synthesized or applicable for future research)

A thorough review of current scientific literature indicates that the synthesis of enantiomerically pure derivatives of this compound has not yet been reported. Consequently, no experimental data on the chiroptical properties of this specific compound exist. However, the molecular structure possesses significant potential for the creation of chiral centers, making the study of its chiroptical properties a compelling area for future research. Such studies are crucial for determining the absolute configuration of chiral molecules, understanding their three-dimensional structure in solution, and exploring their potential in stereoselective applications. researchgate.netwikipedia.orgresearchgate.net

The vinyl group at the C5 position of the pyrazole ring serves as a versatile functional handle for introducing chirality through various asymmetric reactions. Potential synthetic strategies could include asymmetric epoxidation, dihydroxylation, or cyclopropanation of the vinyl double bond. Furthermore, derivatization of the vinyl group into other functionalities would allow for the creation of a stereogenic center adjacent to the pyrazole ring. The development of catalytic asymmetric methods for synthesizing chiral pyrazoles and functionalizing vinyl-substituted heterocycles is an active area of research, providing a strong foundation for these future synthetic efforts. rsc.orgorganic-chemistry.orgnih.govacs.org

Should enantiomerically pure derivatives be synthesized, a suite of chiroptical spectroscopy techniques could be employed to characterize them. These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. nih.govresearchgate.net The primary techniques applicable to these hypothetical molecules are outlined in the table below.

Table 1: Potential Chiroptical Analysis Techniques for Enantiomerically Pure Derivatives of this compound

Technique Abbreviation Principle Potential Information Yielded
Optical Rotatory Dispersion ORD Measures the variation of optical rotation with the wavelength of light. wikipedia.org Determination of absolute configuration by analyzing the Cotton effect near an absorption band; can provide insights into conformational equilibria. researchgate.netarxiv.org
Electronic Circular Dichroism ECD Measures the differential absorption of left- and right-circularly polarized UV-Vis light by chromophores. Elucidation of absolute configuration by comparing experimental spectra with computationally predicted spectra; provides information on electronic transitions and the spatial arrangement of chromophores. nih.gov

In modern stereochemical analysis, computational chemistry plays an indispensable role. eurasianjournals.com Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are routinely used to predict the chiroptical properties of molecules. nih.govresearchgate.net For any future synthesis of an enantiomerically pure derivative of this compound, theoretical calculations of its ECD and VCD spectra would be essential. nih.gov By comparing the computationally generated spectrum with the experimentally measured one, the absolute configuration of the synthesized molecule could be unequivocally assigned. eurasianjournals.comnih.gov

Despite a comprehensive search for theoretical and computational investigations on the chemical compound This compound , no specific studies providing detailed data on its electronic structure, reactivity profiles, or selectivity predictions were found in the available literature.

General computational methodologies such as Density Functional Theory (DFT) and Ab Initio methods are commonly employed to investigate the properties of related pyrazole derivatives. These studies often include:

Electronic Structure Calculations: Determination of ground state geometries, energetics, Frontier Molecular Orbitals (HOMO-LUMO), and Molecular Electrostatic Potential (MEP) maps to understand the electronic characteristics of the molecules.

Reactivity Predictions: Computational assessments of electrophilic and nucleophilic sites, as well as predictions of regioselectivity and stereoselectivity for various chemical reactions.

A review of the chemistry of vinylpyrazoles indicates that their reactivity has been explored in various contexts, including cycloaddition reactions and transition-metal-catalyzed functionalizations. nih.govresearchgate.netmdpi.com Spectroscopic studies have also shed light on the electronic and steric effects of substituents on the pyrazole ring and their influence on the conformation of the vinyl group. nih.govresearchgate.net

However, the specific quantitative data required to populate the detailed outline for this compound—such as optimized geometric parameters, HOMO-LUMO energy gaps, electron density distributions, and specific predictions of reactivity and selectivity for derivatization—are not present in the currently accessible scientific literature.

Therefore, a detailed, scientifically accurate article focusing solely on the theoretical and computational investigations of this compound as per the requested outline cannot be generated at this time due to the absence of specific research data for this particular compound.

Theoretical and Computational Investigations of 1 Methyl 3 Phenyl 5 Vinyl 1h Pyrazole

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules like 1-Methyl-3-phenyl-5-vinyl-1H-pyrazole. eurasianjournals.com These theoretical methods allow for the exploration of complex molecular behaviors that can be difficult to characterize through experimental means alone.

Conformational Landscape Analysis via Computational Methods

The flexibility of this compound is primarily due to the rotation around the single bonds connecting the pyrazole (B372694) core to the phenyl and vinyl substituents. Understanding the conformational landscape is crucial as different spatial arrangements of these groups can influence the molecule's physical, chemical, and biological properties.

Potential Energy Surface (PES) scans are a common computational technique used to identify stable conformers (rotational isomers or rotamers) and the energy barriers that separate them. This is achieved by systematically changing a specific dihedral angle and calculating the molecule's potential energy at each step while allowing all other geometric parameters to relax.

For this compound, key dihedral angles to investigate include the C-C bond between the pyrazole and the phenyl ring, and the C-C bond between the pyrazole and the vinyl group. The rotation of the vinyl group is particularly significant, as studies on other vinylpyrazoles have shown the existence of different conformers, such as s-cis and s-trans orientations, which can be influenced by substituents on the pyrazole ring. mdpi.comnih.gov

A typical PES scan would be performed using quantum mechanical methods like Density Functional Theory (DFT). The results would reveal the lowest energy (most stable) conformations. For the vinyl group, this would likely correspond to planar arrangements where the vinyl group is coplanar with the pyrazole ring, maximizing electronic conjugation. The scan for the phenyl group rotation would indicate the most stable angle of the phenyl ring relative to the pyrazole core, which is influenced by steric hindrance and electronic effects.

Table 1: Illustrative Potential Energy Scan Data for Vinyl Group Rotation This table presents hypothetical data representative of a PES scan to illustrate the concept.

Dihedral Angle (C4-C5-C=C) Relative Energy (kcal/mol) Conformation
0.00 s-cis (Planar)
30° 1.25 Twisted
60° 3.50 Twisted
90° 5.00 Perpendicular (Transition State)
120° 3.75 Twisted
150° 1.50 Twisted
180° 0.50 s-trans (Planar)

Data is hypothetical and for illustrative purposes.

While PES scans identify energy minima in a vacuum, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational stability of a molecule over time, often within a simulated solvent environment. eurasianjournals.comresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. researchgate.net

For this compound, an MD simulation would typically be run for several nanoseconds. By analyzing the trajectory, one can determine the stability of the low-energy conformers identified by PES scans. The simulation would show whether the molecule remains trapped in these stable states or if it frequently overcomes the energy barriers to interconvert between different rotamers at a given temperature. Key metrics such as the Root Mean Square Deviation (RMSD) of atomic positions are monitored to assess structural stability. A stable conformation will exhibit relatively small fluctuations in its RMSD over time.

Table 2: Typical Parameters for an MD Simulation This table outlines common parameters used in MD simulations.

Parameter Value/Method
Force Field AMBER, CHARMM, or similar
Solvent Model TIP3P Water (Explicit)
Temperature 300 K (controlled by thermostat)
Pressure 1 atm (controlled by barostat)
Simulation Time 100 ns
Time Step 2 fs

Parameters are representative examples.

Spectroscopic Parameter Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, which serves as a powerful tool for validating experimental data and interpreting complex spectra. ijoctc.org

Theoretical calculations of vibrational spectra (Infrared and Raman) are typically performed using DFT methods. researchgate.netderpharmachemica.com After finding the optimized, lowest-energy geometry of the molecule, a frequency calculation is performed. The output provides the frequencies of the normal modes of vibration and their corresponding intensities. cardiff.ac.ukyoutube.com These calculated frequencies can be compared to experimental IR and Raman spectra to aid in the assignment of observed absorption bands to specific molecular motions. researchgate.net

For this compound, characteristic vibrational modes would include:

C-H stretching from the phenyl, vinyl, and methyl groups.

C=C stretching of the vinyl group and the phenyl ring.

Stretching and bending modes of the pyrazole ring.

C-N stretching vibrations within the pyrazole ring. derpharmachemica.com

Table 3: Representative Calculated Vibrational Frequencies This table presents plausible theoretical vibrational frequencies and their assignments based on known ranges for similar functional groups.

Calculated Frequency (cm⁻¹) Assignment Vibrational Mode
3100-3000 Aromatic & Vinyl C-H Stretching
2980-2920 Methyl C-H Stretching
1645 Vinyl C=C Stretching mdpi.com
1600-1450 Aromatic C=C & Pyrazole Ring Stretching
1460-1440 Methyl C-H Bending (Deformation) derpharmachemica.com
1400-1200 Pyrazole Ring C-N Stretching
990-910 Vinyl C-H Bending (Out-of-plane)

Frequencies are representative and based on typical values found in the literature.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy using quantum chemical calculations, most commonly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. jocpr.comresearchgate.net The calculations provide theoretical shielding tensors for each nucleus (e.g., ¹H and ¹³C), which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These predicted shifts are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules, and can help in confirming the structure and stereochemistry. github.io For this compound, distinct chemical shifts would be predicted for the protons and carbons of the methyl, phenyl, vinyl, and pyrazole moieties.

Table 4: Plausible Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) This table shows hypothetical but realistic predicted NMR chemical shifts relative to TMS.

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyrazole-H4 6.5 - 6.8 105 - 110
Phenyl-H (ortho, meta, para) 7.2 - 7.8 125 - 135
Vinyl-H (geminal, cis, trans) 5.0 - 7.0 110 - 130
N-Methyl-H 3.8 - 4.1 35 - 40
Pyrazole-C3 - 148 - 155
Pyrazole-C5 - 138 - 145

Chemical shift ranges are estimates based on general principles and data for related pyrazole structures.

Computational Design and Screening Methodologies

The theoretical understanding gained from the above methods can be leveraged for the rational design of new pyrazole derivatives with tailored properties. nih.govfrontiersin.org Computational screening allows for the rapid evaluation of large virtual libraries of compounds, saving significant time and resources compared to experimental synthesis and testing. connectjournals.comnih.gov

For a molecule like this compound, these methodologies could be applied to explore how structural modifications impact its electronic, optical, or biological properties. For instance, in the context of drug discovery, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently employed. nih.govtandfonline.com

QSAR: This method develops statistical models that correlate chemical structure with a specific activity. Calculated properties (descriptors) of this compound, such as its dipole moment, molecular shape, and frontier molecular orbital energies, could serve as a basis for a QSAR model. This model could then predict the activity of newly designed analogues with different substituents on the phenyl ring or modifications to the vinyl group. nih.gov

Molecular Docking: If the molecule is being investigated as a potential inhibitor of a biological target (e.g., an enzyme), molecular docking simulations can predict its preferred binding mode and affinity within the target's active site. nih.govmdpi.com This information can guide the design of new derivatives with improved binding interactions and, consequently, higher potency.

These computational strategies enable a targeted approach to molecular design, focusing synthetic efforts on candidates with the highest probability of success.

Scaffold-Based Design Principles for Material Science Applications

The unique molecular architecture of this compound presents a versatile scaffold for the rational design of novel materials. This scaffold is composed of a pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is substituted with a methyl group at the N1 position, a phenyl group at the C3 position, and a reactive vinyl group at the C5 position. Each of these components plays a crucial role in determining the potential physicochemical properties of materials derived from this compound, making it a promising building block in material science.

The pyrazole ring itself is an electron-rich system that can engage in various intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions are fundamental in directing the self-assembly of molecules, which is a key principle in the bottom-up fabrication of functional materials. The electronic properties of the pyrazole core, and consequently of the entire molecule, can be fine-tuned through strategic chemical modifications.

The vinyl group is a particularly important feature of the this compound scaffold, as it provides a reactive site for polymerization. Vinylpyrazoles are known to undergo free-radical polymerization, allowing for the synthesis of a wide range of polymers with the pyrazole moiety incorporated into the polymer backbone or as a pendant group. nih.gov The properties of these polymers, such as their thermal stability, solubility, and optical and electronic characteristics, can be tailored by copolymerizing the vinylpyrazole with other vinyl monomers. This approach allows for the creation of materials with a broad spectrum of functionalities.

The phenyl and methyl substituents on the pyrazole ring also contribute significantly to the properties of the resulting materials. The phenyl group can enhance π-π stacking interactions, which can be beneficial for applications in organic electronics where charge transport is crucial. The methyl group, while seemingly simple, can influence the solubility and processing characteristics of the derived materials. The interplay between these substituents and the pyrazole core allows for a high degree of control over the final material properties.

The design principles for materials based on the this compound scaffold can be summarized in the following table:

Scaffold ComponentDesign PrinciplePotential Application
Pyrazole Core Electron-rich aromatic system, capable of hydrogen bonding and π-π stacking. Can be functionalized to tune electronic properties.Organic semiconductors, fluorescent materials, coordination polymers.
Vinyl Group Reactive site for polymerization and other chemical transformations.Synthesis of functional polymers, cross-linking agent.
Phenyl Group Enhances π-π stacking interactions, influences solubility and thermal stability.Organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs).
Methyl Group Affects solubility and processability of derived materials.Solution-processable materials for printed electronics.

Computational modeling, particularly Density Functional Theory (DFT), can be employed to predict how modifications to this scaffold will affect the electronic and structural properties of the resulting materials. For instance, DFT calculations can estimate the HOMO-LUMO gap, which is a critical parameter for predicting the electronic conductivity and optical properties of a material. By computationally screening various derivatives of the this compound scaffold, researchers can prioritize synthetic efforts towards materials with the most promising properties for a given application.

Virtual Libraries Generation for Diverse Chemical Space Exploration

The exploration of the vast chemical space surrounding the this compound scaffold is a crucial step in the discovery of new materials with tailored properties. The generation of virtual libraries of compounds derived from this scaffold, coupled with high-throughput virtual screening, offers a time- and cost-effective approach to identify promising candidates for synthesis and experimental validation.

The process of generating a virtual library begins with the definition of the core scaffold, in this case, this compound. Subsequently, various points of diversification on the scaffold are identified. For this particular molecule, potential diversification points include:

Substitution on the phenyl ring: A wide array of electron-donating and electron-withdrawing groups can be computationally attached at the ortho, meta, and para positions of the phenyl ring.

Modification of the vinyl group: The hydrogen atoms on the vinyl group can be replaced with other functional groups to modulate its reactivity and the properties of the resulting polymers.

Functionalization of the pyrazole ring: While the N1 and C3 positions are already substituted, the C4 position of the pyrazole ring remains available for functionalization.

Once the diversification points and the corresponding building blocks (substituents) are defined, combinatorial enumeration algorithms are used to generate a large library of virtual compounds. Each compound in this library is a unique derivative of the original scaffold, representing a distinct point in the chemical space.

The next step involves the calculation of various molecular descriptors for each compound in the virtual library. These descriptors can be broadly categorized as:

Physicochemical properties: Molecular weight, logP (lipophilicity), polar surface area, and solubility.

Electronic properties: HOMO and LUMO energy levels, ionization potential, and electron affinity, which can be estimated using quantum chemical calculations.

Structural properties: Molecular shape, size, and flexibility.

A hypothetical excerpt from such a virtual library is presented in the table below, showcasing the variation in key electronic properties upon substitution on the phenyl ring of the this compound scaffold.

Compound IDPhenyl Ring SubstituentHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
VPY-001H (unsubstituted)-5.89-1.234.66
VPY-0024-OCH3 (electron-donating)-5.65-1.154.50
VPY-0034-NO2 (electron-withdrawing)-6.25-1.854.40
VPY-0044-CN (electron-withdrawing)-6.18-1.724.46
VPY-0054-F (electron-withdrawing)-5.98-1.354.63

Note: The data in this table is illustrative and intended to represent the type of information generated for a virtual library. Actual values would be obtained from computational calculations.

This generated data can then be used for high-throughput virtual screening to identify compounds with desired properties for specific material science applications. For example, compounds with a small HOMO-LUMO gap might be promising candidates for organic semiconductors. By systematically exploring the chemical space around the this compound scaffold, researchers can accelerate the discovery and design of novel functional materials.

Applications of 1 Methyl 3 Phenyl 5 Vinyl 1h Pyrazole and Its Derivatives in Non Biological Fields

Material Science Applications

The conjugated system and reactive vinyl group of pyrazole (B372694) derivatives make them attractive candidates for advanced materials with tailored optical and electronic properties.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) as Emitters or Charge Transport Layers

Pyrazole derivatives have been identified as promising materials for optoelectronic devices due to their inherent photophysical properties. researchgate.net Fused pyrazole systems, such as 1H-pyrazolo[3,4-b]quinolines bearing phenyl and trifluoromethyl substituents, have been successfully employed as emitters in OLEDs. dntb.gov.uamdpi.com These materials can exhibit photoinduced charge transfer processes, leading to efficient electroluminescence. mdpi.com

In one study, an OLED device using a 1,3-diphenyl-6-CF₃-1H-pyrazolo[3,4-b]quinoline derivative as the emitter produced a deep bluish-green emission with a maximum brightness of approximately 1436.0 cd/m². mdpi.com The performance of such devices highlights the potential of the pyrazole core in creating robust and efficient light-emitting materials.

Emitter CompoundMax. Brightness (cd/m²)Current Efficiency (cd/A)Emission ColorCIE Coordinates
1,3-diphenyl-6-CF₃-1H-pyrazolo[3,4-b]quinoline1436.01.26Bluish-Green(0.007, 0.692)
Data sourced from studies on trifluoromethyl substituted 1H-pyrazolo[3,4-b]quinoline derivatives. mdpi.com

In the realm of organic photovoltaics (OPVs), pyrazole derivatives are investigated as both donor and acceptor materials in the active layer of solar cells. researchgate.netroyal-chem.com Their electron-rich nature and favorable energy levels make them suitable for facilitating charge separation and transport. researchgate.net Bulk heterojunction (BHJ) solar cells fabricated with a blend of a pyrazoloquinoline derivative and a polymer donor have demonstrated power conversion efficiencies of up to 0.38%, underscoring their potential in solar energy applications. dntb.gov.uasunyempire.edu

Fluorescent Probes and Chemosensors for Metal Ions or Specific Analytes

The pyrazole scaffold is an excellent platform for designing fluorescent probes and chemosensors due to its ability to coordinate with various analytes and its versatile photophysical properties that can be tuned through chemical modification. nih.govrsc.org The introduction of a vinyl group can further enhance these properties by extending the π-conjugated system.

A notable example is the development of a dicyanovinyl-substituted pyridyl-pyrazole, which functions as a highly selective and sensitive "turn-off" fluorescent probe for cyanide ions (CN⁻). nih.gov The detection mechanism is based on a Michael addition reaction that disrupts the intramolecular charge transfer (ICT) process, leading to fluorescence quenching. This sensor exhibited a detection limit of 6.8 μM. nih.gov

Similarly, other pyrazole derivatives have been designed for the colorimetric and fluorescent detection of metal ions. nih.gov A simple imine-based pyrazole derivative, 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol, was reported as a colorimetric sensor that selectively detects Copper (II) ions with a limit of detection (LOD) of 1.6 μM. nih.govchemrxiv.org The binding of Cu²⁺ ions induces a clear visual color change, allowing for naked-eye detection. nih.gov

Sensor TypeTarget AnalyteDetection MethodLimit of Detection (LOD)
Dicyanovinyl-pyridyl-pyrazoleCyanide (CN⁻)Fluorescent "Turn-Off"6.8 μM
Imine-based Pyrazol-5-olCopper (Cu²⁺)Colorimetric1.6 μM
Data compiled from research on functionalized pyrazole derivatives. nih.govnih.govchemrxiv.org

Scaffolds for Liquid Crystals and Optoelectronic Materials

The rigid, planar structure of the pyrazole ring is a desirable feature for the construction of liquid crystalline materials. By attaching appropriate mesogenic units, pyrazole derivatives can be engineered to exhibit various liquid crystal phases. These materials are of interest for applications in displays and optical switching devices. The development of new materials with specific properties, such as conductive polymers and other photovoltaic materials, is an active area of research for pyrazole derivatives. royal-chem.com

Catalysis

The nitrogen atoms in the pyrazole ring can act as effective coordination sites for metal ions, making pyrazole derivatives, including those with vinyl groups, valuable as ligands in transition metal-catalyzed reactions and as scaffolds in organocatalysis. nih.gov

As a Ligand in Transition Metal-Catalyzed Reactions (e.g., C-C Coupling, Asymmetric Catalysis)

Pyrazole derivatives are extensively used as ligands in coordination chemistry, where they can stabilize transition metal centers and modulate their catalytic activity. researchgate.netresearchgate.net The vinyl group on the pyrazole ring can participate directly in reactions or serve as an anchor for polymerization.

Vinylpyrazoles have been utilized in rhodium-catalyzed C-H activation reactions for C-C bond formation. For instance, 1-vinylpyrazoles can couple with alkynes in the presence of a rhodium(I)-N-heterocyclic carbene catalyst to form butadienylpyrazole derivatives under mild conditions. nih.gov This transformation demonstrates the utility of the vinylpyrazole scaffold in atom-economical synthetic methods.

Furthermore, a bis(vinylpyrazol-1-yl)acetic acid has been synthesized to act as a ligand for oxomolybdenum complexes. fau.de These complexes were shown to be active in catalyzing oxygen atom transfer (OAT) reactions, serving as functional models for certain enzymes. fau.de In a different approach, a tungsten-pyrazole complex was shown to facilitate the reaction between pyrazole and acetylene (B1199291) to generate N-vinyl-pyrazole, showcasing the ligand's role in activating simple molecules. rsc.orgnih.gov

Catalytic SystemReaction TypeSubstratesProduct
Rhodium(I)-NHC / 1-VinylpyrazoleC-H Activation / C-C Coupling1-Vinylpyrazole, AlkyneButadienylpyrazole
Oxomolybdenum(VI) / Bis(vinylpyrazol-1-yl)acetic acidOxygen Atom Transfer (OAT)Dimethyl sulfoxide, TriphenylphosphineDimethyl sulfide, Triphenylphosphine oxide
Examples of vinylpyrazole derivatives in transition metal catalysis. nih.govfau.de

Organocatalytic Applications

The pyrazole framework can be incorporated into more complex chiral structures to create effective organocatalysts for asymmetric synthesis. While applications specifically using neutral vinylpyrazoles as the primary catalytic moiety are less common, derivatives bearing chiral groups have been successfully employed.

For example, chiral pyrazole-3-carboxamides and related structures have been investigated as organocatalysts for asymmetric aldol (B89426) reactions, such as the Henry reaction (nitroaldol reaction). mjcce.org.mk These catalysts, often used in the presence of a Lewis acid co-catalyst like CuCl, can induce significant enantioselectivity in the formation of new carbon-carbon bonds. Although not a direct application of the title compound, these studies highlight the potential of the pyrazole scaffold in the design of novel organocatalytic systems. mjcce.org.mkmdpi.com

Metal-Organic Frameworks (MOFs) incorporating Pyrazole Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. The choice of the organic linker is crucial in determining the structure, porosity, and functional properties of the resulting MOF. Pyrazole-based ligands have garnered attention in the synthesis of MOFs due to their versatile coordination chemistry and the potential to create frameworks with unique properties. researchgate.net The nitrogen atoms in the pyrazole ring can act as effective coordination sites for a variety of metal ions. mdpi.com

While the direct incorporation of 1-Methyl-3-phenyl-5-vinyl-1H-pyrazole as a primary linker in MOF synthesis is not extensively documented in dedicated studies, the broader class of pyrazole derivatives serves as a valuable precedent for its potential applications. The vinyl group on the pyrazole ring offers a reactive site for post-synthetic modification, which is a powerful strategy for introducing new functionalities into MOFs after their initial synthesis. This could allow for the grafting of polymers or other functional molecules within the MOF pores, leading to hybrid materials with tailored properties for applications in gas storage, separation, and catalysis. digitellinc.com

The synthesis of MOFs using pyrazolate linkers, where the pyrazole ring is deprotonated, is an emerging area of research. rsc.org These frameworks can exhibit high thermal and chemical stability. For instance, a strategic two-step synthesis involving a template framework followed by post-synthetic metal metathesis has been successfully employed to create a stable pyrazolate-based MOF with high catalytic activity. rsc.org This approach could potentially be adapted for vinyl-substituted pyrazoles.

The table below summarizes representative examples of MOFs constructed from pyrazole-based linkers, illustrating the diversity of structures and applications in this field.

MOF Designation Metal Ion/Cluster Pyrazole-based Linker Key Features & Potential Applications
BUT-124(Co)Cobalt1,3,5-tris(pyrazolate-4-yl) benzene (B151609)High catalytic activity for oxygen evolution reaction. rsc.org
AsCM-304Transition Metalstris(4-(1H-pyrazol-4-yl)phenyl)arsanePotential for use as a stable SO2 sensor. digitellinc.com
Hofmann-based MOFsCobalt(II), Iron(II)4,4'-methylene-bis(3,5-dimethylpyrazole)Selective gas separation capabilities. rsc.org

Polymer Chemistry

The vinyl group of this compound makes it a suitable monomer for vinyl polymerization, opening avenues for the creation of novel pyrazole-containing polymers. These polymers can exhibit unique thermal, optical, and chemical properties owing to the presence of the pyrazole moiety.

Synthesis of Pyrazole-Containing Polymers via Vinyl Polymerization

The polymerization of vinylpyrazoles can be initiated through free-radical polymerization. nih.gov The reactivity of the vinyl group in polymerization is influenced by the substituents on the pyrazole ring. For instance, unsubstituted 1-vinylpyrazole can polymerize almost explosively, while increased substitution on the vinyl group tends to decrease the rate of polymerization. nih.gov The polymerization of vinyl monomers is a chain reaction involving initiation, propagation, and termination steps. mdpi.comyoutube.com

Studies on related vinylpyrazoles, such as 3-methyl-5-phenyl-1-vinylpyrazole, have demonstrated that they can be synthesized and subsequently polymerized. One of the pioneering methods for the synthesis of 1-vinylpyrazoles involved the reaction of acetylene with the corresponding pyrazole under high pressure. nih.gov Free-radical initiators, like azo compounds, have been effectively used to polymerize vinylpyrazoles. nih.gov The resulting polymers can achieve high molecular weights, for example, poly(1-vinylpyrazole) has been synthesized with molecular weights in the range of 150,000–330,000. nih.gov

Copolymers and Block Copolymers for Advanced Functional Materials

Copolymerization of this compound with other vinyl monomers is a versatile strategy to create advanced functional materials with tailored properties. By combining different monomer units, it is possible to control characteristics such as solubility, thermal stability, and mechanical strength. For example, copolymers of N-vinylpyrazole with monomers like vinyl chloride and methyl methacrylate (B99206) have been synthesized via radical polymerization. researchgate.net

Block copolymers containing pyrazole units have also been developed. These materials can self-assemble into ordered nanostructures, which is advantageous for applications such as templating the synthesis of nanoparticles. For instance, diblock copolymers with a pyrazole-functionalized block have been used to stabilize maghemite nanoparticles, resulting in superparamagnetic nanocomposites. mdpi.com The pyrazole ligands play a crucial role in coordinating with the metal oxide core, preventing agglomeration and ensuring a stable dispersion. mdpi.com

The table below presents examples of copolymers derived from vinylpyrazole or related monomers and their potential applications.

Copolymer System Monomers Polymerization Method Key Properties & Potential Applications
N-vinylpyrazole CopolymersN-vinylpyrazole, Vinyl Chloride, Methyl MethacrylateRadical PolymerizationHybrid organic-inorganic composites, proton conductive films. researchgate.net
Pyrazole-functionalized Diblock CopolymersPyrazole-containing norbornene, other norbornene derivativesRing-Opening Metathesis Polymerization (ROMP)Templates for superparamagnetic nanocomposites. mdpi.com

Incorporating Pyrazole Moieties into Polymer Backbones for Enhanced Properties

The incorporation of pyrazole moieties directly into the polymer backbone can significantly enhance the material's properties. Pyrazole rings can introduce rigidity, improve thermal stability, and provide sites for metal coordination or hydrogen bonding. Polyamides containing pyrazole rings in their main chain have been shown to exhibit high thermal stability and mechanical strength. ias.ac.in The conjugation between the amide and pyrazole units contributes to these enhanced properties. ias.ac.in

Furthermore, pyrazole-containing polymers have shown interesting optical properties, making them candidates for applications in sensors and optoelectronics. For example, some pyrazole-containing copolymers have been investigated for their photoluminescence behavior and their ability to act as anion sensors. ias.ac.in Supramolecular polymerization involving pyrazole-based motifs has also been explored, leading to self-assembled structures with potential applications in luminescence temperature sensing. rsc.org

Agrochemical Research: Design Principles for Modifying Agrochemical Scaffolds

The pyrazole scaffold is a well-established and highly versatile building block in the design of modern agrochemicals, including insecticides, fungicides, and herbicides. researchgate.netresearchgate.netnih.gov The success of pyrazole-based agrochemicals stems from the ability to fine-tune their biological activity through substitution at various positions on the pyrazole ring. The design of new agrochemicals often involves modifying existing scaffolds to improve efficacy, broaden the spectrum of activity, or overcome resistance.

A key design principle is the understanding of structure-activity relationships (SAR). SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity. nih.govnih.govmdpi.com For pyrazole-based agrochemicals, this often entails varying the substituents at the N1, C3, C4, and C5 positions of the pyrazole ring. For instance, in the development of pyrazole amide insecticides, a comparative molecular field analysis (CoMFA) revealed that introducing a bulky and negatively charged group at the 4-position of a benzene ring attached to the pyrazole could enhance insecticidal activity. nih.gov

Another important design strategy is the concept of bioisosterism, where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. The pyrazole ring itself can act as a bioisostere for other aromatic systems, offering advantages in terms of metabolic stability and binding interactions with the target protein. nih.gov

The following table outlines key design principles for modifying agrochemical scaffolds, with a focus on pyrazole-containing compounds.

Design Principle Description Example in Pyrazole Agrochemicals
Structure-Activity Relationship (SAR) Studies Systematic modification of a lead compound to understand the influence of different functional groups on biological activity.Varying substituents on the pyrazole ring to optimize herbicidal or fungicidal efficacy. nih.govresearchgate.net
Bioisosteric Replacement Replacing a part of a molecule with a chemical group that has similar properties to enhance activity or improve pharmacokinetic properties.The pyrazole ring can serve as a bioisostere for other aromatic rings in pesticide design. nih.gov
Pharmacophore Identification and Modification Identifying the essential structural features responsible for biological activity and modifying them to improve performance.The pyrazole amide and hydrazone substructures are known pharmacophores in insecticides. nih.gov
Optimization of Physicochemical Properties Adjusting properties like lipophilicity, solubility, and metabolic stability to ensure effective delivery to the target site.Introducing specific functional groups onto the pyrazole scaffold to modulate its overall properties. researchgate.net

Intellectual Property and Patent Landscape Surrounding 1 Methyl 3 Phenyl 5 Vinyl 1h Pyrazole

Patent Applications for Novel Derivatives and their Non-Biological Applications

While a significant portion of pyrazole-related patents are directed towards pharmaceutical applications, there is a growing body of intellectual property focused on their non-biological applications, particularly in agrochemicals and materials science. tandfonline.compharmajournal.netclockss.org

In the agrochemical sector, pyrazole (B372694) derivatives are prominent as herbicides, fungicides, and insecticides. clockss.org Patents in this area often claim novel pyrazole structures with specific substitution patterns that enhance their pesticidal activity and selectivity. For instance, 1-aryl-5-alkyl pyrazole derivatives have been patented for their efficacy against ectoparasites. google.com The introduction of a vinyl group could potentially modify the biological activity and spectrum of such compounds, making novel vinyl-pyrazole derivatives a target for new patent applications in this field.

In materials science, the unique chemical and photophysical properties of pyrazoles are being exploited. nih.gov The pyrazole ring is a versatile scaffold for creating advanced organic materials. Patent applications in this domain may cover the use of pyrazole derivatives as components in polymers, dyes, and electronic materials. The vinyl group in 1-methyl-3-phenyl-5-vinyl-1H-pyrazole offers a reactive handle for polymerization or for grafting onto other molecules, suggesting potential for patentable applications in the development of new functional materials. The intellectual property protection for materials science innovations is a growing field, with patents being pursued for new compositions of matter and novel processes. stanzioneiplaw.comabg-ip.com

Freedom-to-Operate Analysis and Patent Expiration Timelines

A freedom-to-operate (FTO) analysis is a critical step to determine if a particular product or process infringes on the existing intellectual property rights of others. scienceopen.comwipo.intnih.gov For this compound, a comprehensive FTO analysis would involve a thorough search of patent databases to identify any patents that claim the compound itself, its synthesis, or its specific use.

Given that no specific patent for this compound has been readily identified, a preliminary assessment suggests that there may be some freedom to operate. However, this is highly dependent on the intended application and the specific synthetic route employed. Existing patents on general pyrazole synthesis methods could pose a risk. For example, if the chosen synthesis method is covered by a broad patent that has not yet expired, its use could constitute infringement.

Patent expiration is another key consideration. Many of the foundational patents for pyrazole synthesis were filed several decades ago and have likely expired. For instance, a patent for the preparation of pyrazole filed in the early 1980s would have reached the end of its term. However, more recent patents may cover specific improvements or modifications to these processes. The standard patent term is 20 years from the filing date, but this can be subject to extensions in some jurisdictions. A detailed FTO analysis would require examining the filing dates and legal status of all potentially relevant patents.

Review of Intellectual Property Trends in Pyrazole Chemistry

The patent landscape for pyrazole chemistry reveals several key trends. Initially, patents were focused on broad claims covering the synthesis of the pyrazole core and simple derivatives. Over time, as the field has matured, the focus has shifted towards more specific and application-driven intellectual property.

A significant trend is the increasing number of patents for pyrazole derivatives with specific biological activities. This is particularly evident in the pharmaceutical and agrochemical industries, where companies are patenting novel compounds with improved efficacy and safety profiles. nih.gov Patent reviews of bipyrazoles and pyrazolo[3,4-b]pyridines highlight the intense research and patenting activity in the area of kinase inhibitors for therapeutic use. tandfonline.comnih.gov

Finally, there is a continuous effort to develop more efficient, environmentally friendly, and cost-effective synthetic methods for pyrazole derivatives. Patents are being filed for new catalysts, solvent systems, and process optimizations that address the challenges of large-scale production. google.com This trend reflects the commercial importance of pyrazole-based products and the ongoing need for innovation in their manufacturing processes.

Future Perspectives and Emerging Research Directions for 1 Methyl 3 Phenyl 5 Vinyl 1h Pyrazole

Exploration of Unconventional Synthetic Routes and Advanced Manufacturing Techniques

The synthesis of pyrazoles has traditionally relied on methods like the Knorr cyclocondensation of β-dicarbonyl compounds with hydrazines. mdpi.com However, future research is geared towards more efficient, sustainable, and scalable synthetic strategies. For 1-Methyl-3-phenyl-5-vinyl-1H-pyrazole, this involves moving beyond conventional methods to explore unconventional routes that offer higher yields, regioselectivity, and atom economy.

Emerging synthetic approaches applicable to vinylpyrazoles include:

Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a single step to form complex products, simplifying procedures and reducing waste. beilstein-journals.orgrsc.org An MCR approach could potentially construct the substituted pyrazole (B372694) ring and introduce the vinyl group or a precursor in a one-pot synthesis.

Flow Chemistry : Continuous flow manufacturing offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability. This technique is ideal for optimizing the synthesis of functionalized pyrazoles.

Microwave-Assisted and Ultrasound-Assisted Synthesis : These energy-efficient techniques can significantly accelerate reaction rates and improve yields for heterocyclic compound synthesis. mdpi.comias.ac.in The synthesis of pyrazole derivatives has been shown to be enhanced under microwave irradiation. mdpi.com

Catalytic Innovations : The development of novel catalysts, including metal-organic frameworks (MOFs), nanoparticles, and biocatalysts, can enable new reaction pathways. For instance, copper-catalyzed reactions have been effective in the N-functionalization of pyrazoles. beilstein-journals.org

A comparative overview of traditional versus emerging synthetic techniques is presented below.

Technique Description Advantages for Pyrazole Synthesis Potential Challenges
Knorr Cyclocondensation Reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.Well-established, reliable for many substituted pyrazoles.Often requires harsh conditions, may produce regioisomeric mixtures. mdpi.com
Multicomponent Reactions Three or more reactants combine in a single synthetic operation.High atom economy, operational simplicity, reduced waste. rsc.orgFinding suitable reaction conditions and compatible reactants.
Flow Chemistry Chemical reactions are run in a continuous stream rather than a batch.Enhanced safety, scalability, and process control.High initial equipment cost, potential for clogging.
Microwave-Assisted Synthesis Use of microwave radiation to heat reactions.Rapid heating, shorter reaction times, often higher yields. ias.ac.inScalability can be an issue, requires specialized equipment.

Development of Novel Derivatization Strategies and Complex Pyrazole Architectures

The vinyl group of this compound is a key functional handle for further molecular elaboration. Future research will heavily focus on leveraging the reactivity of this group to create novel derivatives and complex molecular architectures with tailored properties.

Key derivatization strategies include:

Polymerization : The vinyl group can undergo free-radical polymerization to produce novel polymers with a pyrazole-containing backbone. mdpi.com These materials could have interesting thermal, optical, or conductive properties.

Cycloaddition Reactions : As a dienophile or diene, the vinylpyrazole can participate in various cycloaddition reactions (e.g., Diels-Alder) to construct complex polycyclic systems. nih.gov

Transition-Metal-Catalyzed Cross-Coupling : Reactions such as Heck, Suzuki, and Sonogashira coupling can be employed to attach a wide range of substituents to the vinyl group, creating a library of diverse compounds. beilstein-journals.orgnih.gov

Functional Group Transformations : The vinyl moiety can be transformed into other functional groups, such as alcohols, aldehydes, or epoxides, which can then be used for further synthetic manipulations.

The goal is to build upon the this compound scaffold to create larger, more complex structures, including fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are known for their biological and photophysical properties. mdpi.comresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and materials discovery. acs.orgnih.gov For this compound and its derivatives, these computational tools can accelerate research and development in several ways:

Retrosynthetic Analysis : AI-powered platforms can analyze the structure of a target molecule and propose novel, efficient synthetic routes that may not be obvious to human chemists. acs.org This can be particularly useful for planning the synthesis of complex derivatives.

Reaction Condition Optimization : Machine learning models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired transformation.

Property Prediction (QSAR/QSPR) : Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict the biological activities or physical properties of hypothetical derivatives before they are synthesized. nih.govnih.gov This allows researchers to prioritize the synthesis of compounds with the most promising characteristics. For instance, ML algorithms like artificial neural networks (ANN) and random forests have been used to predict the antitumor activity of pyrazole analogues. nih.govresearchgate.net

AI/ML Application Description Potential Impact on Pyrazole Research
Synthetic Route Planning Algorithms suggest step-by-step pathways to synthesize a target molecule. digitellinc.comDiscovery of more efficient and novel synthetic routes for complex pyrazole derivatives.
Predictive Modeling Models are trained on existing data to predict properties of new molecules.Rapid screening of virtual libraries of pyrazole compounds for desired properties, reducing time and cost of experimental work. nih.gov
Reaction Optimization ML models identify the best conditions for a chemical reaction.Increased yields and purity of synthesized pyrazoles, leading to more efficient manufacturing.

Discovery of New Non-Biological Applications in Emerging Technologies

While pyrazoles are extensively studied for their pharmacological activities, there is a growing interest in their non-biological applications. globalresearchonline.netnih.gov The unique electronic properties of the pyrazole ring, combined with the reactivity of the vinyl group, make this compound a promising candidate for use in materials science and other emerging technologies.

Potential future applications include:

Organic Electronics : Pyrazole-containing polymers and small molecules can be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The conjugated system of the phenyl and pyrazole rings can be extended through derivatization of the vinyl group to tune the electronic properties.

Sensors : Functionalized pyrazoles can act as ligands for metal ions, and their photophysical properties may change upon binding. mdpi.com This could be exploited to develop fluorescent or colorimetric sensors for environmental monitoring or industrial process control.

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The nitrogen atoms in the pyrazole ring can coordinate with metal ions to form extended structures. The vinyl group provides a site for post-synthetic modification of these materials, which have applications in gas storage, catalysis, and separation.

Advanced Polymers : As mentioned, polymerization of the vinyl group can lead to novel materials. These polymers could be designed to have specific properties, such as high thermal stability, specific refractive indices for optical applications, or as functional additives for rubbers and plastics. nih.gov

Collaborative Research Opportunities and Interdisciplinary Approaches for this compound Research

The full potential of this compound will be best realized through collaborative and interdisciplinary research. The complexity of modern scientific challenges requires expertise from multiple fields.

Key areas for collaboration include:

Synthetic Chemistry and Chemical Engineering : To develop and scale up advanced manufacturing processes like flow chemistry.

Chemistry and Computer Science : To build and refine AI/ML models for synthetic planning and property prediction.

Chemistry and Materials Science : To design, synthesize, and characterize novel polymers and electronic materials based on the pyrazole scaffold.

Academia and Industry : To translate fundamental research findings into practical applications and commercial products.

By fostering an environment of open collaboration, researchers can leverage diverse skill sets and perspectives to accelerate the pace of discovery and innovation in the field of pyrazole chemistry.

Q & A

Basic: What are the established synthetic protocols for preparing 1-Methyl-3-phenyl-5-vinyl-1H-pyrazole derivatives, and what key reaction parameters influence yield and purity?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as Suzuki-Miyaura cross-coupling for introducing aryl/vinyl groups. For example, palladium catalysts (e.g., Pd(PPh₃)₄) in degassed DMF/water mixtures with boronic acids are critical for C–C bond formation . Reaction parameters like temperature (80–100°C), solvent polarity, and stoichiometry of reactants (e.g., K₃PO₄ as base) significantly affect yield. Purification via column chromatography or recrystallization (e.g., ethanol/DMF mixtures) ensures high purity . Key intermediates, such as ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, are often synthesized first before functionalization .

Basic: How is X-ray crystallography applied in resolving the crystal structure of pyrazole derivatives, and what software tools are essential for analysis?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. SHELX programs (e.g., SHELXL for refinement) are used to solve structures, leveraging intensity data to determine atomic positions and thermal parameters . Mercury CSD aids in visualizing intermolecular interactions (e.g., C–H···π bonds) and packing patterns . For example, in 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, Mercury revealed dihedral angles between pyrazole and phenyl rings (73.67° and 45.99°), critical for understanding molecular conformation . Validation of hydrogen bonding networks and void analysis in Mercury further refines structural models .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of pyrazole-based inhibitors for enhanced biological activity?

Methodological Answer:
SAR studies focus on modifying substituents at key positions. For instance:

  • P(1) Ligand Optimization : Introducing aminobenzisoxazole at the P(1) position improves selectivity for Factor Xa over trypsin, as seen in razaxaban (DPC 906) .
  • P(4) Modifications : Hydrophobic groups (e.g., trifluoromethyl) enhance membrane permeability and reduce plasma protein binding .
  • Vinyl Group Effects : The vinyl moiety at position 5 can increase π-stacking interactions with target proteins, improving binding affinity. Computational docking (e.g., using AutoDock) paired with in vitro assays validates these modifications .

Advanced: What strategies address contradictions in spectroscopic data interpretation for substituted pyrazoles, particularly regiochemical assignments?

Methodological Answer:
Contradictions often arise from tautomerism or overlapping signals. Strategies include:

  • Multi-NMR Techniques : ¹H-¹³C HSQC and HMBC correlations resolve ambiguous signals. For example, in ethyl 3,4-diaryl-1H-pyrazole-5-carboxylates, HMBC cross-peaks between pyrazole C-5 and ester carbonyl confirm regiochemistry .
  • X-ray Validation : Crystallographic data (e.g., bond lengths and angles) provide definitive structural proof, as demonstrated for 5-phenoxy-substituted pyrazoles .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, distinguishing between isomeric products .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in esters) .
  • NMR : ¹H/¹³C NMR assigns substituent positions. For example, vinyl proton signals appear as doublets at δ 5.2–6.0 ppm .
  • HPLC-PDA : Purity assessment (>95% by reversed-phase HPLC) .
  • Melting Point Analysis : Sharp melting points (e.g., 150–152°C) indicate crystalline purity .

Advanced: How do computational methods predict the reactivity and stability of vinyl-substituted pyrazoles under varying conditions?

Methodological Answer:

  • DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, vinyl groups lower LUMO energy, enhancing reactivity toward Michael additions .
  • Molecular Dynamics (MD) : Simulate thermal stability by analyzing bond vibrations and torsional angles at elevated temperatures .
  • Mercury CSD : Compare packing coefficients with similar derivatives to estimate crystallinity and shelf stability .

Basic: What safety precautions are critical when handling pyrazole derivatives during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., bromoethyl derivatives) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact, especially with corrosive reagents like POCl₃ .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .

Advanced: How are pyrazole-triazole hybrids synthesized, and what are their applications in medicinal chemistry?

Methodological Answer:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links pyrazole and triazole moieties. For example, 1-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole is synthesized via this method .
  • Applications : These hybrids show enhanced pharmacokinetic profiles, such as blood-brain barrier penetration (e.g., mGluR5 ligands) or antitumor activity via kinase inhibition .

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